tert-Butyl 4-[(2-amino-3-fluorophenoxy)methyl]piperidine-1-carboxylate
Description
tert-Butyl 4-[(2-amino-3-fluorophenoxy)methyl]piperidine-1-carboxylate (CAS: 1060805-03-9) is a piperidine-based compound featuring a tert-butyl carbamate protective group and a substituted phenoxy moiety. The molecule’s core structure includes a piperidine ring with a methylene bridge connecting the 4-position of the ring to a 2-amino-3-fluorophenoxy group.
The compound’s 2-amino-3-fluorophenoxy substituent introduces both electron-withdrawing (fluorine) and electron-donating (amino) groups, which may influence its reactivity and intermolecular interactions. Structural elucidation of such compounds typically employs X-ray crystallography, as demonstrated in related derivatives (e.g., ), often utilizing software like SHELX for refinement and analysis .
Properties
IUPAC Name |
tert-butyl 4-[(2-amino-3-fluorophenoxy)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O3/c1-17(2,3)23-16(21)20-9-7-12(8-10-20)11-22-14-6-4-5-13(18)15(14)19/h4-6,12H,7-11,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUBOUKVYBWXTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C(=CC=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801122003 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[(2-amino-3-fluorophenoxy)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801122003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286274-39-2 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[(2-amino-3-fluorophenoxy)methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286274-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-[(2-amino-3-fluorophenoxy)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801122003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-Butyl 4-[(2-amino-3-fluorophenoxy)methyl]piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: Starting with a suitable piperidine precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the phenoxy group: The phenoxy group is introduced via nucleophilic substitution reactions, where a fluorinated phenol reacts with an appropriate electrophile.
Attachment of the tert-butyl ester group: The tert-butyl ester group is attached using esterification reactions, often involving tert-butyl alcohol and a carboxylic acid derivative.
Final assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
Hydrolysis of the tert-Butyl Ester
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for deprotection in synthetic workflows.
Mechanistic Insight :
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Acidic conditions protonate the ester carbonyl, facilitating nucleophilic attack by water.
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Basic conditions deprotonate water, generating a hydroxide ion that cleaves the ester via nucleophilic acyl substitution.
Substitution Reactions
The phenoxy and amino groups participate in nucleophilic and electrophilic substitutions, enabling structural diversification.
Nucleophilic Aromatic Substitution
The electron-deficient aromatic ring (due to fluorine and amino groups) allows substitution at specific positions.
Key Observations :
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Sodium hydride (NaH) in DMF promotes alkoxide formation, enhancing nucleophilicity for SN2 reactions.
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Mitsunobu conditions (DIAD/PPh₃) enable etherification with alcohols or phenols.
Electrophilic Substitution
The amino group directs electrophiles to ortho/para positions, though steric hindrance from the piperidine ring may limit reactivity.
Oxidation
The amino group and benzylic positions are susceptible to oxidation:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄ | Aqueous H₂SO₄, 80°C | Quinone imine derivatives | Requires controlled pH |
| H₂O₂ | Fe(II) catalyst | N-Oxide intermediates | Limited selectivity |
Reduction
The nitro precursor (if present) can be reduced to the amino group, though the compound itself contains an amine:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂/Pd-C | Ethanol, 25°C | Saturated piperidine derivatives | >90% |
Coupling Reactions
The amino group facilitates amide bond formation and cross-coupling reactions:
| Reaction Type | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Amide coupling | EDC·HCl, DMAP, DCM | Piperidine-peptide conjugates | 70–85% | |
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Biaryl derivatives | 45–60% |
Synthetic Utility :
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EDC·HCl activates carboxylic acids for amidation with the primary amine.
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Palladium-catalyzed cross-coupling introduces aryl/heteroaryl groups.
Amino Group Derivatization
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Acylation : Reacts with acetic anhydride to form acetamides.
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Diazotization : Forms diazonium salts for Sandmeyer reactions (e.g., Br, I substitution).
Stability and Degradation
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Thermal Stability : Decomposes above 200°C, releasing CO₂ and isobutylene.
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Photodegradation : UV light induces C-F bond cleavage, forming phenolic byproducts.
Scientific Research Applications
tert-Butyl 4-[(2-amino-3-fluorophenoxy)methyl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of tert-Butyl 4-[(2-amino-3-fluorophenoxy)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-Butyl 4-[(2-amino-3-fluorophenoxy)methyl]piperidine-1-carboxylate with structurally analogous piperidine/piperazine derivatives, focusing on substituent effects, ring systems, and similarity metrics.
Table 1: Structural and Functional Comparison
Key Findings:
Ring System Variations :
- The target compound and most analogs (e.g., ) retain the piperidine core, critical for conformational flexibility. In contrast, derivatives like the pyridine-based compound in exhibit planar aromatic rings, altering electronic properties .
Substituent Effects: Fluorine Positioning: Fluorine at the 3-position on the phenoxy group (target compound) contrasts with ring-embedded fluorine in cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate . Amino Groups: The 2-amino group on the phenoxy moiety (target) differs from ring-bound amino groups in , which may affect solubility and binding interactions .
Similarity Metrics :
- High similarity scores (e.g., 0.92 for cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate ) correlate with conserved piperidine-carbamate frameworks. Lower scores (e.g., 0.82 for tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate ) reflect divergent substituents like ketone groups.
Functional Implications: The 2-amino-3-fluorophenoxy group in the target compound may enhance π-π stacking or hydrogen-bonding compared to non-aromatic analogs (e.g., ). Chlorophenyl or trifluoromethyl groups () introduce steric bulk and lipophilicity .
Biological Activity
tert-Butyl 4-[(2-amino-3-fluorophenoxy)methyl]piperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring, a tert-butyl ester group, and a fluorinated phenoxy moiety, which contribute to its unique chemical properties and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparisons with similar compounds.
The biological activity of this compound primarily involves its interaction with various molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active or allosteric sites, leading to alterations in their function. Specific pathways influenced by this compound are under investigation, particularly in the context of therapeutic applications.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
1. Enzyme Inhibition:
Studies suggest that compounds with similar structures can act as inhibitors for specific enzymes, including dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism and is a target for diabetes treatment. The structure-activity relationship (SAR) studies highlight that modifications in the chemical structure can enhance inhibitory potency against DPP-IV .
2. Anticancer Potential:
The compound's unique structure may also impart anticancer properties. Related compounds have shown activity against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis .
3. Neuroprotective Effects:
There is emerging evidence that piperidine derivatives can exhibit neuroprotective effects, potentially making this compound relevant in neurodegenerative disease research .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate | Similar piperidine structure | Potential anti-inflammatory effects |
| tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate | Piperazine ring instead of piperidine | Antidepressant activity |
The presence of the fluorinated phenoxy group in our compound may enhance its interaction with biological targets compared to these analogs.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of derivatives based on the core structure of this compound. For instance, one study demonstrated that certain derivatives exhibited significant DPP-IV inhibition with IC50 values comparable to established DPP-IV inhibitors like sitagliptin .
Additionally, research into the pharmacokinetics of these compounds has revealed promising absorption and distribution profiles, indicating potential for oral bioavailability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl 4-[(2-amino-3-fluorophenoxy)methyl]piperidine-1-carboxylate, and what key reaction conditions should be optimized?
- Methodology :
- Step 1 : Prepare the piperidine backbone via Boc protection of the amine group. Use tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) under nitrogen atmosphere to prevent side reactions .
- Step 2 : Functionalize the piperidine ring by introducing the phenoxymethyl group. This involves nucleophilic substitution between 2-amino-3-fluorophenol and a chloromethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Step 3 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) and characterize via NMR (¹H, ¹³C) and LC-MS to confirm regioselectivity .
- Critical Parameters :
- Temperature control during substitution to avoid Boc deprotection.
- Solvent selection (DMF or THF) to enhance reaction efficiency .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) :
- Respiratory protection (N95 mask or fume hood), nitrile gloves, and safety goggles to prevent inhalation, skin contact, or eye exposure .
- Emergency Measures :
- For skin contact: Wash immediately with soap and water; consult a physician if irritation persists .
- For inhalation: Move to fresh air and seek medical attention if respiratory distress occurs .
Advanced Research Questions
Q. How can researchers design experiments to study the structure-activity relationship (SAR) of this compound in biological systems?
- Experimental Design :
- Variants : Synthesize analogs with modifications to the fluorophenoxy group (e.g., substituent position, halogen replacement) and compare binding affinity using surface plasmon resonance (SPR) or radioligand assays .
- Biological Targets : Test against receptors (e.g., GPCRs, kinases) implicated in disease pathways. Use HEK293 or CHO cell lines transfected with target receptors for in vitro assays .
- Data Interpretation :
- Correlate electronic effects (fluorine’s electronegativity) with activity using Hammett plots or computational modeling (DFT) .
Q. What analytical techniques are most effective for resolving contradictions in purity or stability data?
- Techniques :
- HPLC-PDA/MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to detect impurities or degradation products .
- Stability Studies : Accelerated stability testing (40°C/75% RH for 1 month) with periodic sampling to identify hydrolytic or oxidative degradation pathways .
- Contradiction Resolution :
- Compare batch-to-batch variability using orthogonal methods (e.g., NMR for structural confirmation, Karl Fischer titration for moisture content) .
Key Research Findings
- Synthetic Challenges : The fluorophenoxy group’s electron-withdrawing nature reduces nucleophilicity, requiring optimized basic conditions for substitution .
- Biological Relevance : Preliminary docking studies suggest the compound’s piperidine-Boc group enhances blood-brain barrier permeability, making it a candidate for CNS-targeted therapies .
- Contradictions : Discrepancies in reported toxicity (e.g., Category 3 vs. 4) may arise from impurity profiles; rigorous purity analysis is critical .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
